1,5,6-Trihydroxyxanthone
CAS No.: 5042-03-5
Cat. No.: VC21347747
Molecular Formula: C13H8O5
Molecular Weight: 244.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 5042-03-5 |
---|---|
Molecular Formula | C13H8O5 |
Molecular Weight | 244.2 g/mol |
IUPAC Name | 1,5,6-trihydroxyxanthen-9-one |
Standard InChI | InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H |
Standard InChI Key | QVQLOWQNIFSVLU-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O |
Canonical SMILES | C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O |
Chemical Structure and Properties
Basic Identification
1,5,6-Trihydroxyxanthone is characterized by specific chemical identifiers that facilitate its recognition and study in scientific research. The compound possesses a xanthone core structure with three hydroxyl groups at specific positions.
Table 1: Chemical Identification Parameters of 1,5,6-Trihydroxyxanthone
Parameter | Information |
---|---|
CAS No. | 5042-03-5 |
Molecular Formula | C13H8O5 |
Molecular Weight | 244.2 g/mol |
IUPAC Name | 1,5,6-trihydroxyxanthen-9-one |
Synonyms | Mesuaxanthone B, Mesuaxanthone-B |
PubChem Compound ID | 5281652 |
The compound features a tricyclic structure with a central pyrone ring fused with two benzene rings, forming the characteristic xanthone skeleton. The presence of hydroxyl groups at positions 1, 5, and 6 distinguishes this particular xanthone from other derivatives and contributes significantly to its biological activity profile .
Physical and Chemical Properties
Understanding the physical and chemical properties of 1,5,6-trihydroxyxanthone is essential for research applications and potential pharmaceutical development. These properties influence its stability, bioavailability, and interaction with biological systems.
The compound appears as a yellow solid or powder at room temperature. It demonstrates solubility in various organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . This solubility profile is significant for laboratory manipulations and potential formulation development.
For optimal storage and stability, 1,5,6-trihydroxyxanthone should be maintained in a desiccated environment at -20°C, which helps prevent degradation through oxidation or hydrolysis processes . When preparing solutions for experimental purposes, it is recommended to warm the compound to 37°C and utilize ultrasonic agitation to enhance solubility if necessary.
Structural Characterization Data
The compound's structure has been confirmed through various spectroscopic methods. Spectral data available from research sources provides definitive confirmation of its structural features.
The standard InChI for the compound is InChI=1S/C13H8O5/c14-7-2-1-3-9-10(7)11(16)6-4-5-8(15)12(17)13(6)18-9/h1-5,14-15,17H, with the corresponding InChIKey being QVQLOWQNIFSVLU-UHFFFAOYSA-N . These identifiers provide universal chemical structure representation for database indexing and cross-referencing.
The canonical SMILES notation, C1=CC(=C2C(=C1)OC3=C(C2=O)C=CC(=C3O)O)O, offers another standardized way to represent the molecular structure in a linear format.
Natural Occurrence and Distribution
Botanical Sources
1,5,6-Trihydroxyxanthone has been identified in several plant species, highlighting its natural distribution across different botanical families. This natural occurrence suggests evolutionary significance of the compound in plant defense or other biological functions.
The compound has been documented in particular plant species including Hypericum japonicum, Calophyllum calaba, and Mesua ferrea . These plants have historical use in traditional medicine across various cultures, which aligns with the current scientific interest in the bioactive properties of their constituents.
Plants in the genus Hypericum are known to produce various xanthone derivatives as secondary metabolites. The presence of 1,5,6-trihydroxyxanthone in Hypericum japonicum is consistent with the phytochemical profile of this genus, which is already recognized for producing compounds with significant pharmacological properties.
Synthesis Methods
Chemical Synthesis
The laboratory synthesis of 1,5,6-trihydroxyxanthone provides a controlled approach to obtaining the compound for research purposes. Understanding these synthetic methods is crucial for consistent production and potential scale-up for applications.
One established method for synthesizing hydroxylated xanthones, which could be adapted for 1,5,6-trihydroxyxanthone, involves a one-pot synthesis approach. This method typically utilizes hydroxybenzoic acid and hydroxybenzene derivatives, reacted under acidic conditions with Eaton's reagent serving as both the Lewis acid catalyst and solvent .
The reaction mechanism involves several key steps:
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Protonation of the carbonyl group in benzoic acid by methanesulfonic acid
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Enhanced electrophilic activity of the activated benzoic acid
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Nucleophilic attack by hydroxybenzene
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Formation of a benzophenone intermediate
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Intramolecular cyclization through elimination of water, leading to the characteristic tricyclic xanthone structure
The synthesis typically proceeds at elevated temperatures (around 80°C) and requires subsequent purification steps, including preparative thin-layer chromatography using a mixture of n-hexane and ethyl acetate as the mobile phase . While the yields may vary depending on the specific reaction conditions and starting materials, the method provides a viable approach to obtaining hydroxylated xanthones.
Biological Activities
Anticancer Properties
One of the most significant areas of research regarding 1,5,6-trihydroxyxanthone relates to its potential anticancer properties. Several studies have investigated its cytotoxic effects against various cancer cell lines.
Research has demonstrated that the presence of hydroxyl groups in xanthone compounds, including 1,5,6-trihydroxyxanthone, enhances their biological activity, particularly in terms of anticancer properties. The compound has been investigated for its effects on various cancer cell lines, with promising results.
In a study examining its effects against cervical and colorectal cancer cells, 1,5,6-trihydroxyxanthone demonstrated cytotoxic activity. Specifically, it exhibited lower IC50 values against Vero cells (0.224 mM) compared to HeLa cells, indicating its potential selectivity in targeting certain cell types . This selectivity is an important consideration for potential therapeutic applications, as it suggests the possibility of targeting cancer cells while minimizing damage to healthy cells.
Analytical Methods
Identification and Characterization
Various analytical techniques are employed for the identification and characterization of 1,5,6-trihydroxyxanthone in research settings. These methods ensure accurate identification and purity assessment of the compound.
Spectroscopic methods including Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are commonly used to confirm the structure of hydroxylated xanthones . For 1,5,6-trihydroxyxanthone, these analyses provide specific spectral patterns that serve as fingerprints for identification.
Chromatographic techniques, particularly thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC), are utilized for both purification and analysis. In TLC analysis, a mixture of n-hexane and ethyl acetate (7:3 volume ratio) has been employed as an effective mobile phase for separating hydroxylated xanthones .
Research Directions and Future Perspectives
Current Research Limitations
Despite the promising findings regarding 1,5,6-trihydroxyxanthone, several research limitations exist that need to be addressed to fully understand its potential applications. These gaps in knowledge present opportunities for future scientific inquiry.
Detailed research findings specific to 1,5,6-trihydroxyxanthone are relatively scarce compared to other more extensively studied xanthone derivatives. Most insights come from studies on structurally similar compounds, which provides valuable but incomplete information about this specific molecule.
The precise mechanisms of action, particularly regarding its anticancer effects, require further elucidation through targeted studies. Additionally, in vivo studies are necessary to complement the existing in vitro findings and provide a more comprehensive understanding of the compound's biological effects in complex living systems.
Future Research Directions
The existing knowledge about 1,5,6-trihydroxyxanthone points to several promising research directions that could expand its potential applications and enhance our understanding of its properties.
Further research is needed to fully elucidate the biological activities and potential therapeutic applications of 1,5,6-trihydroxyxanthone. Given its structural similarity to other bioactive xanthones, it may exhibit additional pharmacological properties beyond the currently documented anticancer effects.
Specific areas for future investigation might include:
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Detailed structure-activity relationship studies to understand how specific structural features contribute to its biological effects
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Comprehensive mechanistic studies to elucidate its precise modes of action at the molecular level
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Exploration of potential synergistic effects with established therapeutic agents
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Development of improved synthetic methods to enhance yield and purity
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Investigation of potential applications beyond anticancer activity, such as anti-inflammatory, antimicrobial, or antioxidant properties
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